molecular formula C21H15N3O4S B3398915 (E)-methyl 4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate CAS No. 1021263-23-9

(E)-methyl 4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate

Cat. No.: B3398915
CAS No.: 1021263-23-9
M. Wt: 405.4 g/mol
InChI Key: OQPZILFFQDMFIP-XNTDXEJSSA-N
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Description

(E)-methyl 4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate (CAS# 1021263-23-9) is a chemical compound with a molecular formula of C21H15N3O4S and a molecular weight of 405.4 g/mol . The compound features a benzodioxole group, a structural motif found in various bioactive molecules, linked to a methyl benzoate ester via a cyanovinyl-substituted thiazole bridge. While direct biological data for this specific compound is not fully established in the current literature, its core structure provides strong indications of its potential research value. The benzo[d][1,3]dioxol-5-yl (piperonyl) group is a privileged scaffold in medicinal chemistry, present in compounds studied for a range of biological activities. For instance, derivatives containing this group have been synthesized and explored as potential anticonvulsant agents, demonstrating the pharmacophoric importance of this moiety in central nervous system (CNS) drug discovery . Furthermore, other benzodioxole-based small molecules have been developed as sensitive and selective ligands for the detection of heavy metal ions such as lead (Pb²⁺), showcasing the application of such structures in materials science and analytical chemistry . The specific conjugation system, incorporating the thiazole and cyanovinyl groups, suggests potential for applications in organic electronics or as a fluorescent probe. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 4-[[(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4S/c1-26-21(25)13-2-5-16(6-3-13)23-10-15(9-22)20-24-17(11-29-20)14-4-7-18-19(8-14)28-12-27-18/h2-8,10-11,23H,12H2,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPZILFFQDMFIP-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-methyl 4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate is a complex organic compound characterized by its unique structural elements, including a benzo[d][1,3]dioxole moiety, a thiazole ring, and a cyanovinyl group. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring : This can be achieved by reacting 2-aminothiophenol with an appropriate α-haloketone under basic conditions.
  • Introduction of the Benzo[d][1,3]dioxole Moiety : The thiazole intermediate is coupled with a benzo[d][1,3]dioxole derivative using palladium-catalyzed cross-coupling reactions.
  • Formation of the Cyanovinyl Group : Introduced via nucleophilic substitution with a suitable cyanating agent.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The benzo[d][1,3]dioxole moiety may modulate enzyme activity through competitive inhibition.
  • Receptor Interaction : The compound can bind to specific receptors, influencing cellular signaling pathways.

Research Findings

Recent studies have indicated promising biological activities for similar compounds containing the benzo[d][1,3]dioxole and thiazole moieties:

CompoundBiological ActivityReference
Compound ACytotoxicity against cancer cell lines (MCF-7 and HCT-116)
Compound BAntimicrobial properties
Compound CAntioxidant activity

In vitro studies have demonstrated that derivatives of compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of 16.19 μM against HCT-116 cells for a related compound .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a series of synthesized compounds similar to this compound). The results showed that these compounds exhibited significant cytotoxicity against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116), suggesting potential for further development as anticancer agents .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of thiazole-bearing compounds. The findings indicated that these compounds displayed effective inhibition against various bacterial strains, highlighting their potential as therapeutic agents in treating infections .

Conclusion and Future Directions

This compound demonstrates significant promise in medicinal chemistry due to its unique structural features and biological activities. Future research should focus on:

  • Mechanistic Studies : To elucidate the exact pathways through which this compound exerts its biological effects.
  • In Vivo Testing : To assess the efficacy and safety in living organisms.
  • Structure–Activity Relationship (SAR) : To optimize the chemical structure for enhanced biological activity.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing benzo[d][1,3]dioxole and thiazole moieties. The compound has shown activity against various cancer cell lines:

  • Mechanism of Action : It is believed that the compound interacts with specific cellular pathways involved in cancer cell proliferation and apoptosis.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives with similar structures exhibit significant activity against a range of bacterial and fungal strains.

Drug Development

Due to its promising biological activities, (E)-methyl 4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate is being explored in drug development:

  • Cancer Therapeutics : Its ability to inhibit tumor growth makes it a candidate for further development as an anticancer agent.
  • Infectious Diseases : Its antimicrobial properties suggest potential use in treating infections caused by resistant strains.

Case Studies

Several studies have documented the effects of similar compounds in clinical settings:

  • Study on Anticancer Activity : A recent investigation showed that derivatives of this compound exhibited significant cytotoxicity against prostate cancer cells (LNCaP), indicating its potential as a lead compound for further development .
  • Antimicrobial Efficacy : Another study reported that compounds with similar structural motifs demonstrated potent activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the structure could enhance efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Heterocyclic Core Variations

The thiazole ring in the target compound distinguishes it from pyrrolidine () and thiadiazole () analogs.

  • Pyrrolidine Derivatives : Ethyl 4-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate (, Compound 7) replaces the thiazole with a pyrrolidine, reducing aromaticity and altering electronic properties. Pyrrolidines often exhibit enhanced conformational flexibility, which may improve binding to certain biological targets but reduce metabolic stability compared to rigid thiazoles .
  • Thiadiazole Derivatives: The (E)-configured thiadiazole in shares sulfur but includes an additional nitrogen, increasing polarity.

Substituent Effects

  • Benzo[d][1,3]dioxol-5-yl Group : Present in both the target compound and ’s cyclopropane carboxamide derivative (Compound 74), this group enhances lipophilicity, likely improving membrane permeability. However, in Compound 74, it is attached to a cyclopropane ring rather than a thiazole, which may sterically hinder interactions with hydrophobic binding pockets .
  • Ester vs. Amide Linkages: The methyl benzoate ester in the target compound differs from the amide group in ’s Compound 74.

Functional Group Influence

  • Cyanovinylamino Bridge: The (E)-cyanovinyl group introduces strong electron-withdrawing effects, which may stabilize the compound’s conformation and enhance reactivity in Michael addition or nucleophilic substitution reactions. This contrasts with the secondary amine-linked dibutylamino group in ’s Compound 8, which increases basicity and solubility .
  • Methoxyphenyl vs. Benzoyl Substituents : ’s Compound 74 includes a 4-methoxyphenyl-thiazole substituent, which provides electron-donating effects compared to the target compound’s unsubstituted thiazole. Methoxy groups can enhance solubility but reduce metabolic stability due to demethylation pathways .

Data Tables

Table 1: Structural and Functional Comparison of Analogous Compounds

Feature Target Compound , Compound 7 , Compound 74
Core Structure Thiazole Pyrrolidine Thiazole Thiadiazole
Key Substituents Benzo[d][1,3]dioxol-5-yl, cyanovinylamino Benzo[d][1,3]dioxol-5-yl, 4-methoxyphenyl Benzo[d][1,3]dioxol-5-yl, cyclopropane amide 3,5-Dimethylphenyl, methylsulfanyl
Functional Groups Methyl benzoate ester Ethyl ester Carboxamide Benzylidene amine
Synthetic Challenges Cyanovinyl configuration control Hydrogenation sensitivity Cyclopropane ring strain Planarity maintenance
Potential Bioactivity Not reported Receptor modulation Enzyme inhibition Insecticidal/fungicidal

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (E)-methyl 4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate?

  • Methodology : The compound can be synthesized via multi-step reactions involving thiazole ring formation, cyanovinyl coupling, and esterification. Key steps include:

  • Thiazole synthesis : React 4-(benzo[d][1,3]dioxol-5-yl)thiazole-2-amine with a cyanovinyl precursor (e.g., via Knoevenagel condensation) under reflux in ethanol with glacial acetic acid as a catalyst .
  • Esterification : Use methyl 4-aminobenzoate and activate the amino group for nucleophilic substitution.
  • Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) is recommended for isolating the (E)-isomer, as described in analogous thiazole derivatives .

Q. How can the purity and structure of the synthesized compound be validated?

  • Methodology : Employ a combination of spectroscopic and analytical techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm regiochemistry and E/Z isomerism. For example, coupling constants (JJ) in the cyanovinyl group (~12–16 Hz for trans configuration) distinguish the (E)-isomer .
  • IR : Verify functional groups (e.g., C≡N stretch ~2200 cm1^{-1}, ester C=O ~1700 cm1^{-1}) .
  • HPLC-MS : Assess purity (>95%) and molecular ion consistency with the calculated mass .

Q. What solvent systems and reaction conditions optimize yield in the final coupling step?

  • Methodology : Systematic optimization using Design of Experiments (DoE):

  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency.
  • Temperature : 60–80°C balances reaction rate and side-product minimization.
  • Catalyst : Triethylamine or DMAP improves coupling efficiency in esterification .

Advanced Research Questions

Q. How does the electronic structure of the benzo[d][1,3]dioxol-5-yl group influence the compound’s reactivity?

  • Methodology :

  • Computational analysis : Perform DFT calculations (e.g., Gaussian 16) to map electron density and HOMO/LUMO orbitals. The electron-donating dioxolane ring may stabilize the thiazole’s π-system, enhancing conjugation with the cyanovinyl group .
  • Experimental validation : Compare reaction rates with analogs lacking the dioxolane group, using kinetic studies (e.g., UV-Vis monitoring) .

Q. What strategies resolve contradictions in reported biological activity data for similar thiazole derivatives?

  • Methodology :

  • Standardized assays : Re-evaluate activity using consistent cell lines (e.g., MCF-7 for antitumor studies) and protocols (e.g., MTT assay at 48h incubation) .
  • Purity control : Ensure compounds are >98% pure (HPLC) to exclude confounding effects from byproducts.
  • SAR analysis : Systematically modify substituents (e.g., dioxolane vs. methoxy groups) to isolate structural contributors to activity .

Q. How can molecular docking predict the compound’s interaction with biological targets?

  • Methodology :

  • Target selection : Use crystallographic data (PDB) for enzymes like tubulin or kinases, which bind thiazole derivatives .
  • Docking software : AutoDock Vina or Schrödinger Suite to simulate binding poses. The cyanovinyl group may form π-π interactions with aromatic residues, while the dioxolane enhances solubility for membrane penetration .

Q. What mechanistic insights explain the (E)-isomer’s dominance in synthesis?

  • Methodology :

  • Kinetic vs. thermodynamic control : Monitor reaction intermediates via 1H^1H-NMR to determine if the (E)-isomer forms preferentially due to steric hindrance or transition-state stabilization.
  • Isomerization studies : Heat the (Z)-isomer in the presence of a base (e.g., DBU) to assess thermodynamic stability .

Data Contradiction Analysis

Q. Why do different studies report varying cytotoxic IC50_{50} values for structurally similar compounds?

  • Resolution :

  • Test conditions : Variability in cell culture media, serum concentration, or incubation time can alter results. Standardize protocols per CLSI guidelines.
  • Structural nuances : Minor differences (e.g., ester vs. amide linkers) drastically affect bioavailability. Compare logP values (e.g., calculated via ChemDraw) to assess permeability differences .

Methodological Tables

Table 1 : Key Spectroscopic Data for Structural Validation

TechniqueExpected SignalsReference
1H^1H-NMRδ 8.2–8.4 ppm (aromatic H), δ 6.8–7.1 ppm (dioxolane H), JJ=15 Hz (vinyl)
IR2200 cm1^{-1} (C≡N), 1700 cm1^{-1} (ester C=O)
HRMS[M+H]+^+ m/z 407.1052 (C20_{20}H15_{15}N3_{3}O4_{4}S)

Table 2 : Optimization of Coupling Reaction Conditions

ParameterOptimal RangeImpact on Yield
SolventDMF+25% vs. THF
Temperature70°CMaximizes rate
Catalyst10 mol% DMAPReduces byproducts

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-methyl 4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate
Reactant of Route 2
Reactant of Route 2
(E)-methyl 4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate

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